molecular formula C16H23N3O3 B5493469 N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No. B5493469
M. Wt: 305.37 g/mol
InChI Key: HTEYUXQFBRGNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as MPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDC belongs to the family of piperidine compounds and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood. However, it has been suggested that N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to exhibit various biochemical and physiological effects. In animal studies, N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to increase acetylcholine levels in the brain, which can improve cognitive function. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been found to reduce the levels of oxidative stress markers in the brain, which can protect against neurodegeneration. In cancer research, N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in lab experiments is its high potency and selectivity. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to exhibit potent neuroprotective and anticancer effects at low concentrations. However, one of the limitations of using N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One potential direction is to further investigate the mechanism of action of N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, particularly its interactions with the NMDA receptor and acetylcholinesterase. Another direction is to explore the potential applications of N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in other fields, such as drug delivery and material science. Additionally, the development of more efficient methods for synthesizing N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide could lead to the production of more potent and selective compounds.

Synthesis Methods

N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can be synthesized using different methods, including the reaction of 3-methoxybenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, such as triethylamine. The reaction results in the formation of N~1~,N~1~-dimethyl-3-methoxybenzamide, which can be further reacted with oxalyl chloride to form N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.

Scientific Research Applications

N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, drug discovery, and cancer research. In neuroscience, N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to exhibit neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has also been studied as a potential drug candidate for the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

4-N-(3-methoxyphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(2)16(21)19-9-7-12(8-10-19)15(20)17-13-5-4-6-14(11-13)22-3/h4-6,11-12H,7-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEYUXQFBRGNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(3-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

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